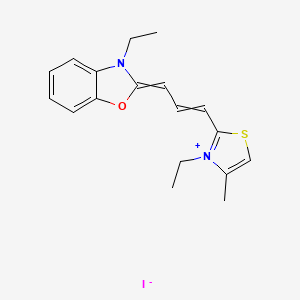
3-Ethyl-2-(3-(3-ethyl-4-methyl-3H-thiazol-2-ylidene)prop-1-enyl)benzoxazolium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-2-(3-(3-ethyl-4-methyl-3H-thiazol-2-ylidene)prop-1-enyl)benzoxazolium iodide is a complex organic compound that features a benzoxazolium core with ethyl and thiazolylidene substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-(3-(3-ethyl-4-methyl-3H-thiazol-2-ylidene)prop-1-enyl)benzoxazolium iodide typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole core, followed by the introduction of the thiazolylidene group through a series of condensation reactions. The final step involves the quaternization of the benzoxazole nitrogen with an alkyl iodide to form the iodide salt.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity. The use of automated reactors and continuous flow systems could further optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-2-(3-(3-ethyl-4-methyl-3H-thiazol-2-ylidene)prop-1-enyl)benzoxazolium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolylidene group to a thiazolidine.
Substitution: Nucleophilic substitution reactions can replace the iodide ion with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under mild conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines.
Aplicaciones Científicas De Investigación
3-Ethyl-2-(3-(3-ethyl-4-methyl-3H-thiazol-2-ylidene)prop-1-enyl)benzoxazolium iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 3-Ethyl-2-(3-(3-ethyl-4-methyl-3H-thiazol-2-ylidene)prop-1-enyl)benzoxazolium iodide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Ethyl-2-methylbenzoxazolium iodide
- 3-Ethyl-4-methylthiazolium iodide
- 2-(3-(3-ethyl-4-methylthiazol-2-ylidene)prop-1-enyl)benzoxazolium iodide
Uniqueness
3-Ethyl-2-(3-(3-ethyl-4-methyl-3H-thiazol-2-ylidene)prop-1-enyl)benzoxazolium iodide stands out due to its combination of a benzoxazolium core with a thiazolylidene substituent. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
51943-58-9 |
|---|---|
Fórmula molecular |
C18H21IN2OS |
Peso molecular |
440.3 g/mol |
Nombre IUPAC |
3-ethyl-2-[3-(3-ethyl-4-methyl-1,3-thiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide |
InChI |
InChI=1S/C18H21N2OS.HI/c1-4-19-14(3)13-22-18(19)12-8-11-17-20(5-2)15-9-6-7-10-16(15)21-17;/h6-13H,4-5H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
FBXXAHZNQDZBIF-UHFFFAOYSA-M |
SMILES canónico |
CCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C(=CS3)C)CC.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


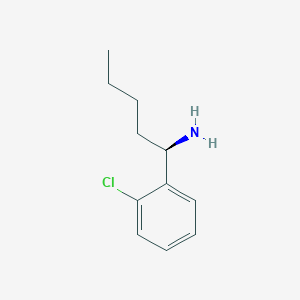

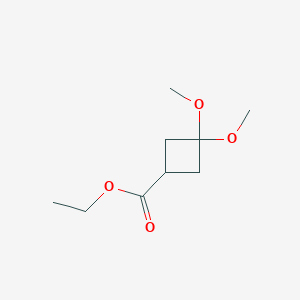
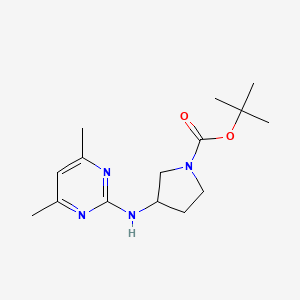


![2-Amino-1-(8-(aminomethyl)-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13974332.png)


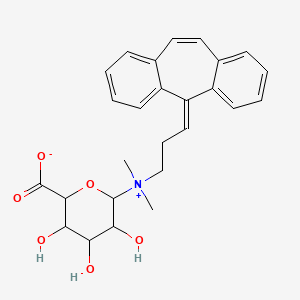
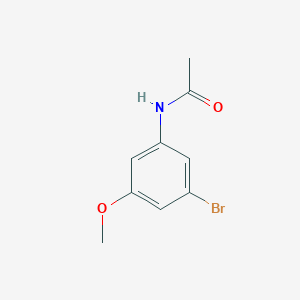
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(ethylamino)propan-1-ol](/img/structure/B13974373.png)


